molecular formula C7H15NO B3133361 3-Ethyl-5-methylmorpholine CAS No. 38711-87-4

3-Ethyl-5-methylmorpholine

Cat. No. B3133361
CAS RN: 38711-87-4
M. Wt: 129.2 g/mol
InChI Key: NIVZZMFSGHCALH-UHFFFAOYSA-N
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Description

3-Ethyl-5-methylmorpholine is a heterocyclic organic compound that contains nitrogen in its ring structure. It has a molecular formula of C7H15NO and a molecular weight of 129.2 g/mol .


Molecular Structure Analysis

The molecular structure of 3-Ethyl-5-methylmorpholine can be analyzed using various tools such as ChemSpider and MolView . These tools allow for the visualization of the molecule in 3D, providing insights into its structure .


Chemical Reactions Analysis

The chemical reactions involving 3-Ethyl-5-methylmorpholine can be analyzed using various techniques. For instance, electroanalytical tools can be utilized to investigate redox-active intermediates . Additionally, quantitative chemical analysis methods involving titrations and gravimetric data can be used to determine the amount of a substance present in a sample .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethyl-5-methylmorpholine can be analyzed using various techniques. These properties include hardness, topography, hydrophilicity, and others which are known to be important parameters in the biological evaluation of materials .

Scientific Research Applications

Energetic Effects of Alkyl Groups on Morpholine Structure

Research by Freitas et al. (2017) focused on the thermochemical properties of N-methylmorpholine and N-ethylmorpholine compounds. This study evaluated the energetic effects of replacing the hydrogen of the amino group with an alkyl group in the morpholine scaffold. The findings shed light on how such modifications influence the standard molar enthalpies of formation and structural changes, providing insights into the energetic aspects of morpholine derivatives which can be critical for materials science and chemical engineering applications (Freitas et al., 2017).

Polymerization and Material Synthesis

Singha et al. (2005) demonstrated the atom transfer radical polymerization of Ethyl-3-(acryloyloxy)methyloxetane (EAO), bearing an oxetane group, using a catalyst complex. This research contributes to the development of new polymeric materials with potential applications in coatings, adhesives, and sealants (Singha et al., 2005).

Block Copolymer Synthesis

Weiwei et al. (2003) explored the synthesis of block copolymers combining poly[3-methylmorpholine-2,5-dione] (PMMD) and poly[ethylene glycol] (PEG) through ring-opening polymerization. This study provides valuable insights for the biomedical field, especially in drug delivery system design due to the unique properties of the resulting copolymers (Weiwei et al., 2003).

Anti-Juvenile Hormone Activity

Fujita et al. (2005) prepared a series of ethyl 4-[2-(6-methyl-3-pyridyloxy)alkyloxy]benzoates and tested their activity to induce precocious metamorphosis in larvae of the silkworm, Bombyx mori. This research is significant for pest management strategies and understanding hormone-mediated growth processes in insects (Fujita et al., 2005).

Cellulose Fiber Modification

Katinonkul et al. (2012) compared ionic liquids for pretreatment of oil palm empty fruit bunch (EFB) to enhance enzymatic digestibility and glucose yield. This study is critical for the biofuel industry, as it identifies effective methods for biomass processing, potentially reducing the environmental impact and improving the sustainability of biofuel production (Katinonkul et al., 2012).

properties

IUPAC Name

3-ethyl-5-methylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-3-7-5-9-4-6(2)8-7/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVZZMFSGHCALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCC(N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-5-methylmorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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